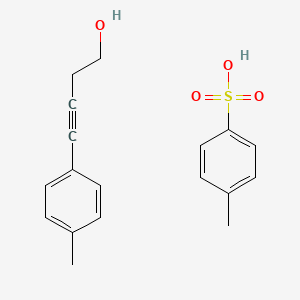
4-Methylbenzenesulfonic acid;4-(4-methylphenyl)but-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid and 4-(4-methylphenyl)but-3-yn-1-ol are two distinct chemical compounds. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an organic sulfonic acid with the molecular formula C7H8O3S. It is widely used as a catalyst in organic synthesis due to its strong acidic properties. On the other hand, 4-(4-methylphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H12O, featuring both an alkyne and an alcohol functional group. This compound is often used in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: is typically synthesized by sulfonation of toluene using sulfuric acid or oleum. The reaction is highly exothermic and requires careful temperature control to avoid side reactions. The general reaction is as follows:
C6H5CH3+H2SO4→C6H4(CH3)SO3H+H2O
4-(4-Methylphenyl)but-3-yn-1-ol: can be synthesized through various methods, including the reaction of 4-methylphenylacetylene with formaldehyde in the presence of a base. Another method involves the alkylation of 4-methylphenylacetylene with propargyl bromide followed by reduction.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid: undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in electrophilic aromatic substitution reactions.
4-(4-Methylphenyl)but-3-yn-1-ol: undergoes:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alkanes or alkenes.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions (OH-).
Major Products
Esterification of 4-Methylbenzenesulfonic acid: Produces esters like methyl p-toluenesulfonate.
Oxidation of 4-(4-Methylphenyl)but-3-yn-1-ol: Produces 4-(4-methylphenyl)but-3-yn-1-one or 4-(4-methylphenyl)but-3-ynoic acid.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid: is widely used in:
Organic Synthesis: As a catalyst for esterification and polymerization reactions.
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Industrial Applications: In the production of detergents and dyes.
4-(4-Methylphenyl)but-3-yn-1-ol: is used in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Material Science: In the development of new materials with specific properties.
Chemical Research: As a reagent in various organic reactions.
Mécanisme D'action
4-Methylbenzenesulfonic acid: acts as a strong acid, donating protons (H+) to various substrates, thereby catalyzing reactions. Its sulfonic acid group is highly electron-withdrawing, making it a potent catalyst.
4-(4-Methylphenyl)but-3-yn-1-ol: can participate in various reactions due to its alkyne and alcohol functional groups. The alkyne group can undergo addition reactions, while the alcohol group can participate in oxidation and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds to 4-Methylbenzenesulfonic acid
Benzenesulfonic acid: Similar structure but lacks the methyl group.
Methanesulfonic acid: Smaller molecule with similar acidic properties.
Similar Compounds to 4-(4-Methylphenyl)but-3-yn-1-ol
Phenylacetylene: Similar alkyne structure but lacks the alcohol group.
4-Methylphenylacetylene: Similar structure but lacks the but-3-yn-1-ol moiety.
Uniqueness
4-Methylbenzenesulfonic acid: Its strong acidic nature and ability to act as a catalyst in various reactions make it unique.
4-(4-Methylphenyl)but-3-yn-1-ol: The presence of both alkyne and alcohol functional groups allows for diverse reactivity and applications in synthesis.
Propriétés
Numéro CAS |
87639-42-7 |
|---|---|
Formule moléculaire |
C18H20O4S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;4-(4-methylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O.C7H8O3S/c1-10-5-7-11(8-6-10)4-2-3-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12H,3,9H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
SYXAIKINXQWFKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
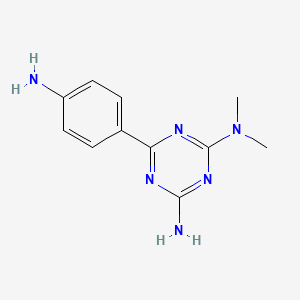
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
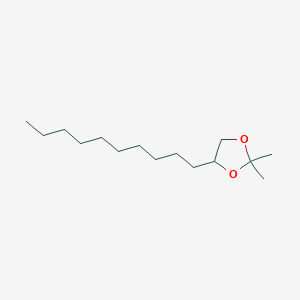
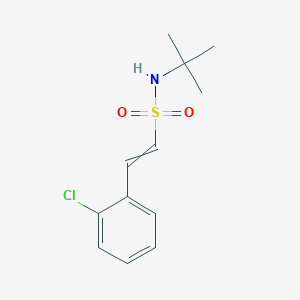

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
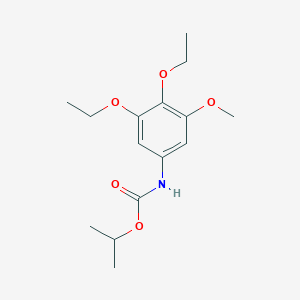
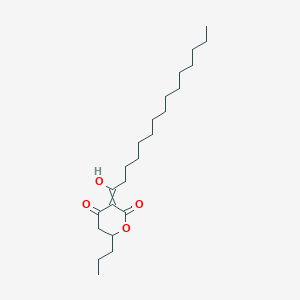
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
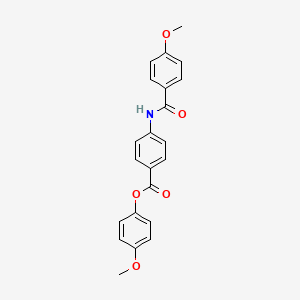


phosphanium perchlorate](/img/structure/B14403115.png)
